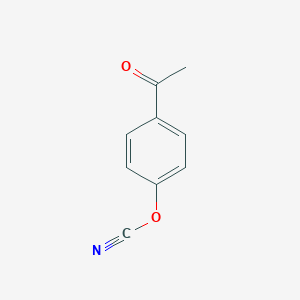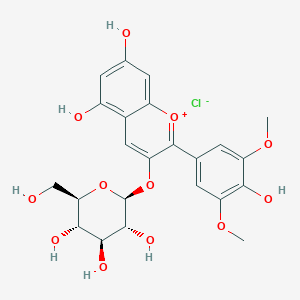
4-Acetylphenyl cyanate
Overview
Description
4-Acetylphenyl cyanate is an organic compound characterized by the presence of an acetyl group attached to a phenyl ring, which is further bonded to a cyanate group
Preparation Methods
Synthetic Routes and Reaction Conditions: 4-Acetylphenyl cyanate can be synthesized through several methods. One common approach involves the reaction of 4-acetylphenol with cyanogen bromide in the presence of a base. This reaction typically occurs under mild conditions and yields the desired cyanate compound .
Industrial Production Methods: In industrial settings, the production of this compound may involve the use of more scalable and cost-effective methods. For instance, the reaction of 4-acetylphenol with a cyanating agent such as trimethylsilyl cyanide in the presence of a catalyst can be employed. This method offers higher yields and is more suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions: 4-Acetylphenyl cyanate undergoes various chemical reactions, including:
Substitution Reactions: The cyanate group can be substituted by other nucleophiles, leading to the formation of different derivatives.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized products.
Reduction Reactions: The cyanate group can be reduced to form amines or other reduced products.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are typically used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are commonly employed.
Major Products Formed:
Substitution Reactions: Derivatives with different functional groups replacing the cyanate group.
Oxidation Reactions: Carboxylic acids or other oxidized derivatives.
Reduction Reactions: Amines or other reduced derivatives.
Scientific Research Applications
4-Acetylphenyl cyanate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of nitriles and other cyanate derivatives.
Biology: It serves as a precursor for the synthesis of biologically active compounds, including pharmaceuticals and agrochemicals.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-acetylphenyl cyanate involves its reactivity with various nucleophiles and electrophiles. The cyanate group can participate in nucleophilic substitution reactions, while the acetyl group can undergo oxidation or reduction. These reactions are facilitated by the presence of catalysts or specific reaction conditions, leading to the formation of various products .
Comparison with Similar Compounds
4-Acetylphenyl isocyanate: Similar in structure but with an isocyanate group instead of a cyanate group.
4-Acetylphenyl thiocyanate: Contains a thiocyanate group instead of a cyanate group.
4-Acetylphenyl cyanide: Contains a cyanide group instead of a cyanate group.
Uniqueness: 4-Acetylphenyl cyanate is unique due to its specific reactivity and the presence of both an acetyl and a cyanate group. This combination allows for a wide range of chemical transformations and applications, making it a valuable compound in various fields of research and industry .
Properties
IUPAC Name |
(4-acetylphenyl) cyanate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2/c1-7(11)8-2-4-9(5-3-8)12-6-10/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUAFEFAYKJZTHJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)OC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454564 | |
| Record name | 4-Acetylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1129-36-8 | |
| Record name | 4-Acetylphenyl cyanate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00454564 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















